molecular formula C15H12N2 B7763020 3-(2,3-dihydro-1H-indol-5-yl)benzonitrile

3-(2,3-dihydro-1H-indol-5-yl)benzonitrile

Cat. No.: B7763020
M. Wt: 220.27 g/mol
InChI Key: OTXQNOFTVPQQFW-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1H-indol-5-yl)benzonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a benzonitrile group attached to a dihydroindole moiety, making it an interesting subject for chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1H-indol-5-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Indole derivatives with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

3-(2,3-Dihydro-1H-indol-5-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-indol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as α-glucosidase, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including the regulation of glucose levels in the body.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-indol-5-yl)benzonitrile
  • 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

3-(2,3-Dihydro-1H-indol-5-yl)benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dihydroindole moiety provides a versatile platform for further functionalization and derivatization, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(2,3-dihydro-1H-indol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-10-11-2-1-3-12(8-11)13-4-5-15-14(9-13)6-7-17-15/h1-5,8-9,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXQNOFTVPQQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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